Ethyl 2-cyano-4-methylbenzoate

Description

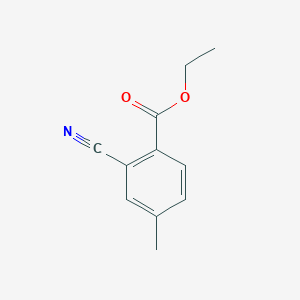

Ethyl 2-cyano-4-methylbenzoate is an ester derivative of benzoic acid featuring a cyano (-CN) group at the 2-position and a methyl (-CH₃) group at the 4-position of the aromatic ring. The molecular formula is C₁₁H₁₁NO₂, with a molecular weight of 189.21 g/mol (calculated based on substituent addition to Ethyl 4-cyanobenzoate ).

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

ethyl 2-cyano-4-methylbenzoate |

InChI |

InChI=1S/C11H11NO2/c1-3-14-11(13)10-5-4-8(2)6-9(10)7-12/h4-6H,3H2,1-2H3 |

InChI Key |

AZERLUAHQAYDKR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-4-methylbenzoate can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzoic acid with ethyl cyanoacetate in the presence of a catalyst. The reaction typically requires heating and may involve solvents such as toluene or xylene to facilitate the process .

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale batch reactions. The process may include steps such as purification through recrystallization or distillation to ensure the desired purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyano-4-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.

Major Products Formed:

Oxidation: Formation of 4-methylbenzoic acid.

Reduction: Formation of ethyl 2-amino-4-methylbenzoate.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Synthetic Applications

Ethyl 2-cyano-4-methylbenzoate serves as an important intermediate in organic synthesis. Its derivatives are utilized in the preparation of various biologically active compounds.

Pharmaceutical Development

This compound is involved in the synthesis of pharmaceutical agents. For example, it is a precursor for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is a key intermediate for drugs such as ruxolitinib and tofacitinib, used in treating conditions like rheumatoid arthritis and certain cancers. The method of synthesizing this compound has been optimized to achieve higher yields and reduced waste compared to traditional methods .

Reaction Mechanisms

Recent studies have reported novel reaction protocols that utilize this compound for forming C=N bonds through condensation reactions without catalysts. This method has shown promising results, yielding products in high percentages when applied to various substrates, including those derived from marketed drugs .

Chemical Properties and Reactions

This compound exhibits unique chemical properties that facilitate its use in diverse reactions.

Cross-Dehydrogenative Coupling

The compound can participate in cross-dehydrogenative coupling reactions, leading to the formation of complex chemical structures that include both phenol esters and other functional groups . This versatility enhances its utility in synthesizing new materials with potential applications in medicine and materials science.

Use in Nanomaterials

There is emerging interest in using this compound as a building block for developing nanomaterials, particularly in pigment formulations. These applications are being explored within the context of safety assessments and exposure scenarios for nanomaterials .

Synthesis of Active Pharmaceutical Ingredients

A detailed study highlighted the use of this compound in synthesizing active pharmaceutical ingredients (APIs). The synthesis involved several steps, including the formation of key intermediates that led to high-purity final products suitable for pharmaceutical applications .

Green Chemistry Approaches

Recent advancements have emphasized greener synthetic routes involving this compound, focusing on reducing solvent use and improving reaction efficiency. Multivariate analysis has been applied to select optimal reaction conditions that minimize environmental impact while maximizing yield .

Mechanism of Action

The mechanism of action of ethyl 2-cyano-4-methylbenzoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 4-cyanobenzoate (CAS 7153-22-2)

- Molecular Formula: C₁₀H₉NO₂

- Molecular Weight : 175.18 g/mol

- Structure : Lacks the methyl group at the 4-position, resulting in reduced steric hindrance and lower molecular weight.

- Properties: The absence of the methyl group may increase solubility in polar solvents compared to Ethyl 2-cyano-4-methylbenzoate.

- Safety : Classified under REACH regulations; first-aid measures include washing skin with soap and water and rinsing eyes thoroughly .

Ethyl 2-methoxybenzoate (CAS 7335-26-4)

- Molecular Formula : C₁₀H₁₂O₃

- Molecular Weight : 180.20 g/mol

- Structure: Replaces the cyano group with a methoxy (-OCH₃) substituent, increasing electron density on the aromatic ring.

- Properties: Higher solubility in ethanol due to the polar methoxy group. Characterized via IR (C=O stretch at ~1700 cm⁻¹), MS, and NMR .

Mthis compound

- Molecular Formula: C₁₀H₉NO₂

- Molecular Weight: 175.18 g/mol (inferred from Ethyl 4-cyanobenzoate ).

- Structure : Methyl ester variant with a shorter alkyl chain, reducing lipophilicity compared to the ethyl ester.

- Availability : Produced by suppliers like BuGuCh & Partners , suggesting industrial relevance.

Ethyl 2-isocyanatobenzoate (CAS 76393-16-3)

- Structure: Features an isocyanato (-NCO) group instead of cyano.

- Reactivity: The isocyanato group is highly reactive, enabling use in polymer synthesis, whereas the cyano group offers stability for hydrolysis or reduction reactions .

Structural and Functional Analysis

Table 1: Key Properties of Compared Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility (Ethanol) | Applications |

|---|---|---|---|---|---|

| This compound | C₁₁H₁₁NO₂ | 189.21 | -CN (2), -CH₃ (4) | Moderate | Synthetic intermediate |

| Ethyl 4-cyanobenzoate | C₁₀H₉NO₂ | 175.18 | -CN (4) | High | Pharmaceuticals |

| Ethyl 2-methoxybenzoate | C₁₀H₁₂O₃ | 180.20 | -OCH₃ (2) | High | Flavors/fragrances |

| Mthis compound | C₁₀H₉NO₂ | 175.18 | -CN (2), -CH₃ (4) | Moderate | Industrial synthesis |

Table 2: Spectroscopic Identification

| Compound | IR (C≡N stretch) | NMR (Aromatic Shifts) | MS Fragmentation Patterns |

|---|---|---|---|

| This compound | ~2230 cm⁻¹ | δ 2.4 (CH₃), δ 7.5–8.2 (Ar-H) | M⁺ at 189, CN loss at 162 |

| Ethyl 4-cyanobenzoate | ~2230 cm⁻¹ | δ 7.8–8.2 (Ar-H) | M⁺ at 175, COOEt loss at 129 |

| Ethyl 2-methoxybenzoate | N/A | δ 3.9 (OCH₃), δ 6.8–7.5 (Ar-H) | M⁺ at 180, OCH₃ loss at 149 |

Biological Activity

Ethyl 2-cyano-4-methylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₉NO₂ and a molecular weight of 165.17 g/mol. Its structure consists of a benzoate moiety with a cyano group and an ethyl ester functional group, which plays a crucial role in its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylbenzoic acid with ethyl cyanoacetate in the presence of a suitable catalyst. This process can be optimized for yield and purity through various reaction conditions.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. A study assessed its efficacy against pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibits notable antibacterial activity, comparable to established antibiotics.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

| Pseudomonas aeruginosa | 14 | 64 |

Antifungal Activity

In addition to its antibacterial effects, this compound has also shown antifungal activity against species such as Candida albicans. The compound's mechanism appears to disrupt fungal cell wall synthesis, leading to cell death.

| Fungal Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Candida albicans | 20 | 32 |

| Aspergillus flavus | 12 | 128 |

Case Studies

- Antimicrobial Screening : A comprehensive study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various substituted benzoates, including this compound. The findings highlighted its effectiveness against multi-drug resistant strains, suggesting its potential as a lead compound for antibiotic development .

- Toxicological Assessment : Another research paper focused on the safety profile of this compound. The compound was subjected to acute toxicity tests in animal models, revealing low toxicity levels and a favorable safety margin for therapeutic use .

- Mechanistic Studies : Research investigating the mode of action indicated that this compound interferes with bacterial protein synthesis, leading to cell lysis. This was supported by in vitro assays demonstrating a decrease in protein expression levels in treated bacterial cultures .

Q & A

Q. What are the established synthetic routes for Ethyl 2-cyano-4-methylbenzoate, and how can reaction efficiency be optimized methodologically?

this compound can be synthesized via alkylation, bromination, and cyanation steps. For example:

- Alkylation : Reacting 4-methylsalicylic acid with ethyl bromide under high-temperature conditions (e.g., 150°C in an autoclave) yields intermediate esters.

- Bromination : Using N-bromosuccinimide (NBS) to introduce bromine at the methyl group.

- Cyanation : Substituting bromine with a cyano group via sodium cyanide.

Optimization strategies include: - Adjusting solvent polarity (e.g., DMF for polar intermediates).

- Catalytic systems (e.g., phase-transfer catalysts for heterogeneous reactions).

- Temperature control to favor kinetic vs. thermodynamic products .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR : and NMR confirm substituent positions and ester/cyano functionality.

- IR : Peaks at ~2240 cm (C≡N stretch) and ~1720 cm (ester C=O) validate functional groups.

- X-ray crystallography : Resolve molecular geometry and packing using SHELX programs (e.g., SHELXL for refinement). Ensure high-resolution data to minimize twinning errors .

Q. What handling protocols ensure reproducibility in experimental studies involving this compound?

- Purity control : Use column chromatography or recrystallization (e.g., from ethanol) to remove by-products.

- Moisture-sensitive steps : Perform cyanation reactions under inert atmospheres (Ar/N).

- Storage : Store in amber vials at -20°C to prevent hydrolysis of the ester/cyano groups .

Advanced Research Questions

Q. How can contradictory spectroscopic data between synthetic batches be systematically resolved?

- Cross-validation : Compare NMR/IR data with computational predictions (e.g., DFT-calculated chemical shifts).

- Replication : Repeat reactions under identical conditions to isolate procedural vs. instrumental errors.

- By-product analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates or hydrolysis products) .

Q. What computational approaches predict the reactivity and electronic properties of this compound?

- Conceptual DFT : Calculate Fukui functions (, ) to identify nucleophilic/electrophilic sites. For example, the cyano group’s electron-withdrawing effect can be quantified via electronegativity equalization principles.

- Solvent effects : Use COSMO-RS models to simulate solvent interactions and reaction barriers.

- Spin-polarized DFT : Analyze radical intermediates in photochemical reactions .

Q. How can reaction pathways be engineered to minimize by-products during synthesis?

- Design of Experiments (DOE) : Vary temperature, catalyst loading, and stoichiometry to map optimal conditions.

- In-situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation in real time.

- Kinetic control : Lower reaction temperatures to favor faster-forming products over thermodynamically stable by-products .

Q. What advanced crystallographic methods address challenges in resolving the crystal structure of this compound?

- High-resolution twinned data : Use SHELXD for structure solution and SHELXL for refinement with HKLF 5 format to handle twinning.

- Hydrogen bonding analysis : Map intermolecular interactions (e.g., C≡N⋯H-O) to explain packing motifs.

- Synchrotron radiation : Employ high-flux X-rays to improve weak diffraction signals from small crystals .

Methodological Tables

Q. Table 1. Key Spectroscopic Peaks for this compound

| Technique | Observed Signal | Assignment |

|---|---|---|

| NMR | δ 1.35 (t, 3H) | Ethyl CH |

| NMR | δ 115.2 | Cyano (C≡N) |

| IR | 2240 cm | C≡N stretch |

Q. Table 2. Optimized Reaction Conditions for Cyanation Step

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–90°C | Prevents CN decomposition |

| Solvent | DMF/Water (9:1) | Enhances nucleophilicity |

| Reaction Time | 12–16 hrs | Ensures complete substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.